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Compound of Interest

Compound Name: Sanggenone C

Cat. No.: B10798990

Executive Summary

Sanggenone C (SGC) is a prenylated flavanone and a Diels-Alder adduct derived from the
root bark of Morus species (e.g., Morus alba). It is characterized by a unique chalcone-
flavanone hybrid structure formed via an enzymatic [4+2] cycloaddition. This guide analyzes
the Structure-Activity Relationship (SAR) of Sanggenone C and its primary analogs
(Sanggenone D, Kuwanon G, and Sanggenon G), focusing on how specific structural
modifications—particularly the prenyl side chains and the cyclohexene ring—dictate their
diverse pharmacological profiles, ranging from cytotoxicity to enzyme inhibition.

Structural Anatomy & Chemical Logic

The biological potency of Sanggenone C stems from three core structural domains.
Understanding these domains is critical for interpreting the SAR data presented in Section 3.

e The Flavanone Backbone (A & C Rings): Provides the scaffold for protein binding.
Hydroxylation at C-5 and C-7 is essential for hydrogen bonding with enzyme active sites
(e.g., PTP1B, Tyrosinase).

e The Diels-Alder Adduct (Cyclohexene Ring): A bulky, hydrophobic moiety formed by the
cycloaddition of a dehydroprenylphenol and a chalcone. This region drives the compound's
lipophilicity and membrane permeability.
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e The Prenyl Side Chains:

o Open Chain (Sanggenone C): High flexibility and lipophilicity; enhances cell membrane

penetration (cytotoxicity).

o Cyclized Chain (Sanggenone D): The prenyl group cyclizes with a hydroxyl group to form

a pyran ring. This increases solubility but reduces the number of free hydroxyl donors,

altering enzyme binding affinity.

Diagram 1: SAR Logic Flow

The following logic map illustrates how structural variations between Sanggenone C and D

translate into functional differences.
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Caption: Structural divergence between Sanggenone C and D dictates the trade-off between

cytotoxicity (favored by lipophilicity) and specific enzyme inhibition (favored by specific steric

configurations).

Comparative SAR Analysis

Tyrosinase Inhibition (Melanogenesis)
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Sanggenone D (SGD) exhibits superior inhibitory activity compared to Sanggenone C and the
standard control, Kojic Acid. The cyclization in SGD appears to lock the molecule into a
conformation that fits the tyrosinase active site more effectively than the flexible open chain of
SGC.

Table 1: Comparative Tyrosinase Inhibitory Activity

Compound Structural Feature IC50 (pM) Relative Potency
Cyclized prenyl (Pyran Very High (3.4x Kojic
Sanggenone D ] 7.3 )
ring) Acid)
Kojic Acid Standard Control 24.8 High

Open prenyl chain
Kuwanon C o 49.2 Moderate
(Similar to SGC)

Morusin Prenylated flavone > 200 Inactive

Analysis: The dramatic difference between Sanggenone D and Kuwanon C (which shares the
open prenyl feature with Sanggenone C) suggests that the rigidification of the prenyl side
chain via cyclization is a pharmacophore requirement for maximal tyrosinase inhibition.

Alpha-Glucosidase Inhibition (Diabetes)

In contrast to tyrosinase, alpha-glucosidase inhibition relies heavily on hydrogen bonding.
Here, the open-chain analogs (like Kuwanon G) often outperform the cyclized analogs
(Sanggenone D) because cyclization consumes a phenolic hydroxyl group, removing a critical
hydrogen bond donor.

Table 2: Alpha-Glucosidase Inhibition Profile
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Mechanism of

Compound IC50 (uM) . Binding Force

Action

N H-bonds +
Kuwanon G 38.3 Competitive i
Hydrophobic

Mixed (Non- Hydrophobic
Sanggenone D 45.1 )

comp/Anti-comp) (Reduced H-bonds)
Acarbose 0.31 Competitive Electrostatic/H-bonds

Analysis: While both compounds are active, the loss of the free hydroxyl group in Sanggenone
D leads to a lower binding affinity (higher IC50) compared to Kuwanon G. This demonstrates
that preservation of free phenolic hydroxyls is crucial for targeting alpha-glucosidase.

Cytotoxicity & Apoptosis

Sanggenone C is generally more cytotoxic than Sanggenone D. This is attributed to the
lipophilicity of the open prenyl chain in SGC, which facilitates passive diffusion across the
cancer cell membrane, allowing it to target intracellular mitochondria and proteasomes.

e Sanggenone C: Induces mitochondrial dysfunction, ROS generation, and downregulates the
DAPK1/MIB1 axis.

e Sanggenone D: Higher water solubility makes it less permeable to lipid bilayers, resulting in
lower cytotoxicity in solid tumor models (e.g., Gastric, Colon).

Mechanistic Pathways

Sanggenone C exerts its anti-cancer effects through a multi-target mechanism involving
oxidative stress and inflammation modulation.

Diagram 2: Sanggenone C Apoptosis Signhaling Pathway

The following diagram maps the intracellular cascade triggered by Sanggenone C in cancer
cells.
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Caption: Sanggenone C acts as a dual-edge sword: it inhibits survival signaling (NF-kB/INOS)
while simultaneously triggering mitochondrial stress via ROS, leading to apoptosis.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended for assessing the

activities described above.

Tyrosinase Inhibition Assay (Cell-Free)
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Validates the data in Table 1.

o Reagents: Phosphate buffer (0.1 M, pH 6.8), L-DOPA (2.5 mM), Mushroom Tyrosinase (1000
U/mL), Test compounds (dissolved in DMSO).

e Procedure:

In a 96-well plate, mix 120 uL phosphate buffer and 20 pL of tyrosinase solution.

[¢]

[e]

Add 20 pL of the test compound (Sanggenone C/D) at varying concentrations.

Incubate at 25°C for 10 minutes.

[e]

(¢]

Add 40 pL of L-DOPA solution to initiate the reaction.

o Incubate for 20 minutes at 25°C.
o Measurement: Monitor dopachrome formation by measuring absorbance at 475 nm.
 Calculation: % Inhibition =

. Determine IC50 using non-linear regression.

Cell Viability & Apoptosis Assay (MTT)

Validates the cytotoxicity claims in Section 3.3.

Cell Lines: HT-29 (Colon), AGS (Gastric), or HeLa (Cervical).

e Seeding: Seed cells at

cells/well in 96-well plates; incubate for 24h.

o Treatment: Treat with Sanggenone C (0—100 puM) for 24h and 48h.
e MTT Addition: Add 20 uL MTT solution (5 mg/mL); incubate for 4h at 37°C.
e Solubilization: Remove supernatant, add 150 uL DMSO to dissolve formazan crystals.

e Quantification: Measure absorbance at 570 nm.
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 Verification: Confirm apoptosis via Annexin V-FITC/PI staining using flow cytometry (expect
increase in Sub-G1 population).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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